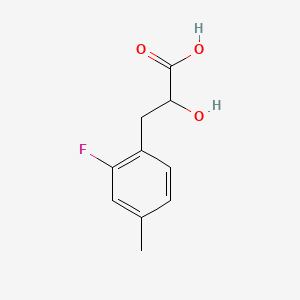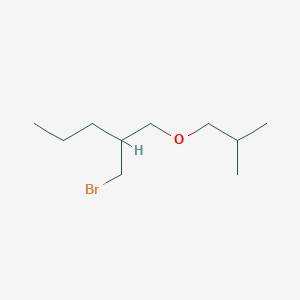
(3R)-3-aminohex-5-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-aminohex-5-ynoic acid is an organic compound with a unique structure that includes an amino group and a triple bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-aminohex-5-ynoic acid can be achieved through several methods. One common approach involves the use of starting materials such as hex-5-ynoic acid, which undergoes a series of reactions to introduce the amino group at the 3-position. The reaction conditions typically involve the use of protecting groups to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts and specific reaction environments to facilitate the desired transformations.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-aminohex-5-ynoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the triple bond into a double or single bond.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alkenes or alkanes. Substitution reactions can lead to a variety of amino acid derivatives.
Scientific Research Applications
(3R)-3-aminohex-5-ynoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and click chemistry.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its therapeutic potential in drug development.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3R)-3-aminohex-5-ynoic acid involves its interaction with specific molecular targets. The amino group and triple bond allow it to participate in various biochemical pathways, potentially inhibiting enzymes or modifying proteins. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3R)-3-aminohex-5-ynoic acid include other amino acids with triple bonds or similar functional groups. Examples include:
- (3R)-3-aminohex-4-ynoic acid
- (3R)-3-aminohex-6-ynoic acid
Uniqueness
What sets this compound apart is its specific positioning of the amino group and triple bond, which imparts unique reactivity and potential applications. Its structure allows for specific interactions in chemical and biological systems that may not be possible with other similar compounds.
Properties
Molecular Formula |
C6H9NO2 |
|---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
(3R)-3-aminohex-5-ynoic acid |
InChI |
InChI=1S/C6H9NO2/c1-2-3-5(7)4-6(8)9/h1,5H,3-4,7H2,(H,8,9)/t5-/m1/s1 |
InChI Key |
DWFMCQGMVSIJBN-RXMQYKEDSA-N |
Isomeric SMILES |
C#CC[C@H](CC(=O)O)N |
Canonical SMILES |
C#CCC(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[2-(1-phenyl-1H-pyrazol-3-yl)acetamido]benzene-1-sulfonyl fluoride](/img/structure/B15309178.png)




![3-(2-(Piperidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane](/img/structure/B15309188.png)




![Pentacyclo[7.3.1.1^{4,12}.0^{2,7}.0^{6,11}]tetradecan-3-aminehydrochloride](/img/structure/B15309212.png)

